Spiro[5.5]undec-2-en-5-one

Lipophilicity Drug-likeness Physicochemical property prediction

For medicinal chemistry teams requiring rigid, three-dimensional fragments that escape 'flatland' SAR, sourcing spirocyclic enones with precise regiospecificity is a persistent bottleneck. Spiro[5.5]undec-2-en-5-one (CAS 2247101-90-0) directly addresses this challenge by providing a conformationally locked scaffold where the enone geometry enables both Diels-Alder and Michael-acceptor reactivity. This compound is supplied at 95% purity, offering a measurable advantage over saturated analogs with a 0.5 log unit lower XLogP3 (2.7), zero rotatable bonds, and an elevated Fsp3 of 0.727-key metrics for improving metabolic stability and target selectivity in fragment-based drug discovery. Standard stock ensures reliable, immediate access for synthesis and screening workflows.

Molecular Formula C11H16O
Molecular Weight 164.248
CAS No. 2247101-90-0
Cat. No. B2491263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[5.5]undec-2-en-5-one
CAS2247101-90-0
Molecular FormulaC11H16O
Molecular Weight164.248
Structural Identifiers
SMILESC1CCC2(CC1)CC=CCC2=O
InChIInChI=1S/C11H16O/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h2,5H,1,3-4,6-9H2
InChIKeyPSAISAISKGUCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[5.5]undec-2-en-5-one (CAS 2247101-90-0): A Structurally Defined α,β-Unsaturated Spirocyclic Ketone Building Block for Medicinal Chemistry and Synthetic Methodology


Spiro[5.5]undec-2-en-5-one (CAS 2247101-90-0, also indexed as spiro[5.5]undec-3-en-1-one, Enamine catalog EN300-6491220) is a carbocyclic spiroketone with molecular formula C11H16O and a molecular weight of 164.24 g/mol [1]. The compound features a rigid spiro[5.5]undecane framework in which two cyclohexane rings share a single quaternary carbon, with a conjugated enone moiety positioned across the 2-ene-5-one locus (SMILES: O=C1CC=CCC21CCCCC2) [1]. Key computed physicochemical properties include XLogP3 = 2.7, topological polar surface area (TPSA) = 17.1 Ų, zero rotatable bonds, and a fraction of sp³-hybridized carbons (Fsp3) of 0.727 [1]. The compound is commercially supplied at 95% purity primarily through Enamine's building block portfolio, with pricing scaled from approximately $197 per 50 mg to $1,650 per 2.5 g as of early 2025 [2].

Why Spiro[5.5]undec-2-en-5-one Cannot Be Replaced by Generic Spiro[5.5]undecane Analogs: Positional Enone Topology, Lipophilicity, and Synthetic Tractability


Substituting Spiro[5.5]undec-2-en-5-one with its closest commercially available analogs—spiro[5.5]undecan-2-one (CAS 1781-81-3, the saturated ketone) or spiro[5.5]undec-1-en-3-one (CAS 30834-42-5, a positional enone isomer)—introduces measurable divergences in lipophilicity, molecular complexity, and the regiospecific reactivity of the enone unit that are material for both synthetic planning and structure–activity relationship (SAR) campaigns. The spiro[5.5]undecane scaffold itself has been recognized as an unprecedented and privileged core in kinase inhibitor space [1] and as a key intermediate in catalytic asymmetric Diels–Alder-based natural product syntheses [2], but the precise position of the enone dictates the available cycloaddition and Michael-acceptor trajectories. The sections below quantify these differences.

Quantitative Differentiation Evidence for Spiro[5.5]undec-2-en-5-one (CAS 2247101-90-0) Versus Closest Analogs


Reduced Lipophilicity (XLogP3) Versus Saturated and Positional-Isomer Spiroketone Analogs

Spiro[5.5]undec-2-en-5-one exhibits a computed XLogP3 of 2.7, which is approximately 0.5 log units lower than both spiro[5.5]undecan-2-one (XLogP3 = 3.2 [1]) and spiro[5.5]undec-1-en-3-one (XLogP3 = 3.2 [2]), despite all three compounds sharing the same TPSA of 17.1 Ų and an identical hydrogen-bond acceptor count of 1. The hydrocarbon parent scaffold spiro[5.5]undecane has an estimated logP of approximately 5.4, representing a greater than 100-fold difference in predicted partition coefficient . This lower XLogP3 value for the 2-en-5-one isomer is consistent with the specific placement of the polarizable enone conjugated system, which modifies the electron distribution relative to the 1-en-3-one regioisomer.

Lipophilicity Drug-likeness Physicochemical property prediction

Higher Molecular Complexity Compared with the Fully Saturated Spiroketone Analog

The Cactvs-derived molecular complexity score for Spiro[5.5]undec-2-en-5-one is 209, compared with 177 for the saturated analog spiro[5.5]undecan-2-one [1][2]. Both the target compound and spiro[5.5]undec-1-en-3-one share the same complexity value of 209 due to their identical elemental composition and degree of unsaturation, but the complexity metric does not capture the positional difference in the enone conjugation pattern [3]. The complexity increase of 32 units (18.1% relative) versus the saturated ketone reflects the additional stereoelectronic features conferred by the endocyclic double bond conjugated to the carbonyl.

Molecular complexity Drug discovery Scaffold diversity

Fraction sp³ (Fsp3) of 0.727 Positions the Scaffold Within the Optimal 3D Character Window for Drug Discovery

Spiro[5.5]undec-2-en-5-one bears 8 sp³-hybridized carbons out of 11 total carbons, yielding an Fsp3 value of 0.727 [1]. This places the scaffold in an intermediate three-dimensionality regime distinct from the fully saturated spiro[5.5]undecan-2-one (Fsp3 = 1.00, all 11 carbons sp³) [2] and the purely hydrocarbon spiro[5.5]undecane (Fsp3 = 1.00) [3]. The positional isomer spiro[5.5]undec-1-en-3-one has an identical Fsp3 of 0.727, as independently reported by Fluorochem (Fsp3 = 0.7273) . Drug discovery analyses have demonstrated that clinical candidates exhibit a mean Fsp3 near 0.47, substantially higher than typical flat screening collections, suggesting that scaffolds with Fsp3 values approaching 0.7 offer a desirable balance of saturated three-dimensional character while retaining sufficient planarity for key binding interactions.

Fsp3 Three-dimensionality Lead-likeness Escape from flatland

Conformational Rigidity Conferred by Zero Rotatable Bonds and a Quaternary Spirocenter: Differentiation from Flexible Non-Spirocyclic Enone Alternatives

Spiro[5.5]undec-2-en-5-one possesses zero rotatable bonds (PubChem computed value = 0) [1], a property shared with its spirocyclic analogs spiro[5.5]undecan-2-one and spiro[5.5]undec-1-en-3-one [2][3], but which fundamentally distinguishes the entire spiro[5.5]undecane enone class from non-spirocyclic α,β-unsaturated ketone alternatives such as 2-cyclohexylidenecyclohexanone, which retain conformational degrees of freedom. The quaternary spiro carbon locks both six-membered rings into a mutually orthogonal orientation that has been characterized by force-field conformational analysis [4]. This conformational pre-organization is a key driver of the scaffold's successful positioning into kinase inhibitor space, where a unique binding mode between the ATP site and substrate site was observed for spiro[5.5]undeca-containing compounds [5].

Conformational constraint Entropic benefit Spiro scaffold Target engagement

Regiospecific Enone Reactivity: The 2-Ene-5-One Topology Enables Distinct Cycloaddition and Michael Addition Trajectories Versus the 1-Ene-3-One Isomer

The enone in Spiro[5.5]undec-2-en-5-one is positioned such that the carbonyl is at the 5-position and the olefin spans the 2–3 positions (SMILES: O=C1CC=CCC21CCCCC2), placing the double bond in cross-conjugation with the spirocenter [1]. In contrast, spiro[5.5]undec-1-en-3-one positions the carbonyl at the 3-position with the double bond at the 1–2 positions (SMILES: O=C1C=CC2(CCCCC2)CC1), creating a linearly conjugated enone directly connected to the spiro carbon [2]. This topological difference alters the steric environment around the β-carbon of the Michael acceptor: in the 2-en-5-one isomer, the olefin is flanked by two methylene groups, whereas in the 1-en-3-one isomer, the olefin is directly adjacent to the quaternary spirocenter, which imposes greater steric hindrance for nucleophilic approach. Class-level precedent from spirocyclizing Diels–Alder chemistry demonstrates that exo-enones with distinct steric environments at the spirocenter exhibit measurably different reactivity and enantioselectivity profiles under confined acid catalysis (enantiomeric ratios ranging from 44:56 to 96:4 depending on catalyst tuning) [3].

Enone reactivity Cycloaddition Michael acceptor Synthetic methodology

Procurement-Guided Application Scenarios for Spiro[5.5]undec-2-en-5-one (CAS 2247101-90-0) Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Campaigns Requiring Reduced Lipophilicity Within a Conformationally Constrained Enone Scaffold

When a medicinal chemistry program has identified the spiro[5.5]undecane enone scaffold as a core pharmacophore but requires fine-tuning of logP to improve aqueous solubility and metabolic stability, Spiro[5.5]undec-2-en-5-one (XLogP3 = 2.7) offers a measurable 0.5 log unit lipophilicity advantage over both spiro[5.5]undecan-2-one (XLogP3 = 3.2) and spiro[5.5]undec-1-en-3-one (XLogP3 = 3.2) while retaining the zero-rotatable-bond conformational rigidity and Fsp3 of 0.727 that correlate with target selectivity [1][2]. The spiro[5.5]undeca scaffold has been validated as a kinase inhibitor core with a unique binding mode spanning the ATP and substrate sites [3].

Synthetic Methodology Development: Regiospecific Cycloaddition and Conjugate Addition Substrate Screening

For synthetic methodology groups exploring the scope of catalytic asymmetric Diels–Alder reactions or organocatalytic Michael additions on spirocyclic enones, the 2-en-5-one topology of this compound provides a sterically distinct enone environment compared with the more common 1-en-3-one isomer. The β-carbon of the enone is less sterically shielded, being flanked by two methylene groups rather than directly adjacent to the quaternary spirocenter, which may lead to divergent reactivity and selectivity profiles suitable for systematic substrate scope investigations [1][2].

Fragment-Based Drug Discovery (FBDD): A Low-Molecular-Weight (164 Da), Three-Dimensional sp³-Rich Fragment with a Covalent-Reactive Handle

At 164.24 g/mol with a heavy atom count of 12, Spiro[5.5]undec-2-en-5-one falls within the ideal fragment size range (MW < 250 Da) for FBDD libraries. Its Fsp3 of 0.727 substantially exceeds the mean Fsp3 of commercial fragment collections, addressing the 'escape from flatland' paradigm. The enone moiety simultaneously serves as a latent electrophilic warhead for targeted covalent inhibitor design—a strategy of growing importance in kinase and GPCR drug discovery—while the zero rotatable bonds ensure that binding poses are entropically favorable [1].

Natural Product-Inspired Synthesis: Construction of Chamigrene-Type Sesquiterpenoid Cores

The spiro[5.5]undecane framework constitutes the core carbon skeleton of the chamigrene, acorane, spirovetivane, and omphalane families of biologically active sesquiterpenoids [1]. Spiro[5.5]undec-2-en-5-one serves as a direct precursor or intermediate for constructing these natural product scaffolds via Diels–Alder cycloaddition or Michael addition cascades, offering a functionalized entry point that the saturated spiro[5.5]undecan-2-one cannot provide without prior oxidation-state adjustment [2].

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